{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine
Description
{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring
Properties
IUPAC Name |
[2-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2/c1-19-14-6-11(8-18)12(16)7-15(14)20-9-10-4-2-3-5-13(10)17/h2-7H,8-9,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGOJZLGNUBGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)Br)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a methoxy-substituted phenyl ring, followed by the introduction of a chlorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the methanamine group through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated products.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of new materials with specific properties. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
Due to its structural characteristics, {2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine is a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids. Its potential biological activities include:
- Binding Affinity : The presence of bromine and chlorine enhances its interaction with specific molecular targets, which may lead to various biological effects.
- Modulation of Biological Processes : The methoxy groups influence solubility and bioavailability, making it suitable for drug formulation.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it an attractive choice for developing materials with tailored functionalities.
Case Study 1: Synthesis and Characterization
A study demonstrated the synthesis of this compound through a multi-step process involving bromination and nucleophilic substitution. The characterization confirmed its structure using techniques like NMR and mass spectrometry.
In vitro studies assessed the compound's effects on cell lines. Results indicated that it exhibited potential anti-cancer properties by inhibiting cell proliferation in certain cancer models. The mechanism involved modulation of apoptotic pathways, highlighting its therapeutic potential.
Table 1: Comparison of Biological Activities
| Compound | Activity | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Anti-cancer | 12.5 | Apoptosis induction |
| Compound A | Anti-inflammatory | 10.0 | Nitric oxide inhibition |
Table 2: Synthesis Routes
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Bromination | Reflux in DMF |
| 2 | Nucleophilic Substitution | Room temperature |
| 3 | Reductive Amination | Catalytic hydrogenation |
Mechanism of Action
The mechanism of action of {2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to these targets, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- {2-Bromo-4-chlorophenyl}methanamine
- {2-Bromo-5-chlorophenyl}methanamine
- {2-Bromo-4-methoxyphenyl}methanamine
Uniqueness
{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine is unique due to the combination of bromine, chlorine, and methoxy groups on the phenyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine, with the CAS number 937598-86-2, is a complex organic compound characterized by its unique combination of bromine, chlorine, and methoxy groups on a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is C15H15BrClNO2, with a molecular weight of approximately 356.64 g/mol. The structure includes multiple functional groups that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H15BrClNO2 |
| Molecular Weight | 356.64 g/mol |
| CAS Number | 937598-86-2 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity, while the methoxy groups may improve solubility and bioavailability .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antibacterial Activity
The compound showed potent antibacterial activity against several strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
These results indicate that the compound has a broad spectrum of activity, particularly against pathogenic bacteria .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various human cancer cell lines, such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer).
Anti-Proliferative Effects
The anti-proliferative effects were assessed using the MTT assay, yielding the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 | < 25 |
| MCF-7 | 26 - 50 |
| PC-3 (Prostate) | 51 - 100 |
The data suggest that this compound exhibits significant anti-proliferative activity, particularly against hepatocellular carcinoma cells .
Case Studies
- Study on Antimicrobial Properties : A study investigating various synthesized alkaloids found that compounds similar to this compound displayed enhanced antibacterial activity when halogen substituents were present .
- Cancer Cell Line Testing : In a comparative study of different phenolic compounds, it was noted that derivatives with methoxy and halogen substitutions exhibited superior anticancer activity compared to their non-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
